molecular formula C15H13NO5 B6392737 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% CAS No. 1261980-96-4

5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6392737
CAS RN: 1261980-96-4
M. Wt: 287.27 g/mol
InChI Key: JUIZAHHHFNPBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% (5-ECPHNA) is an organic compound with a wide range of applications in the scientific research field. This compound is used in the synthesis of various derivatives and is an important intermediate for the preparation of many organic compounds. It has been used for a variety of purposes, including the synthesis of pharmaceuticals, organic dyes, and other organic compounds. 5-ECPHNA is a highly reactive compound and has been used as a catalyst in a variety of reactions.

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various derivatives, such as esters, amides, and amines. It has also been used as a catalyst in a variety of reactions, including the synthesis of pharmaceuticals, organic dyes, and other organic compounds. Additionally, 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% has been used in the synthesis of polymers and in the preparation of various polymeric materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is not well understood. However, it is believed to act as a Lewis acid, which is a type of acid that can accept electrons from a Lewis base. This enables the compound to catalyze a variety of reactions, including the synthesis of pharmaceuticals, organic dyes, and other organic compounds. Additionally, 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% can act as a catalyst in the formation of polymers and other polymeric materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% are not well understood. However, the compound has been shown to be non-toxic and non-irritating when used in laboratory experiments. Additionally, it has been shown to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments include its high reactivity, low cost, and ease of use. Additionally, the compound is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, the compound is highly reactive and can react with other compounds, which can cause unwanted side reactions. Additionally, the compound is volatile and can easily evaporate, making it difficult to store and use.

Future Directions

The future directions of 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% research include the development of new synthetic methods for the synthesis of derivatives, the exploration of new catalytic applications, and the development of new polymeric materials. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, further research is needed to explore the potential use of 5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Methods

5-(4-Ethoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% is synthesized by the reaction of 4-ethoxycarbonylphenol with hydroxylamine hydrochloride in aqueous solution. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C for two hours. The reaction is then cooled to room temperature and the product is isolated by filtration. The yield of the reaction is usually around 95%.

properties

IUPAC Name

5-(4-ethoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-2-21-15(20)10-5-3-9(4-6-10)11-7-12(14(18)19)13(17)16-8-11/h3-8H,2H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIZAHHHFNPBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688088
Record name 5-[4-(Ethoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-96-4
Record name 5-[4-(Ethoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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